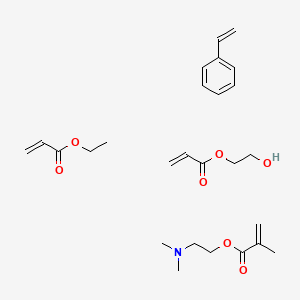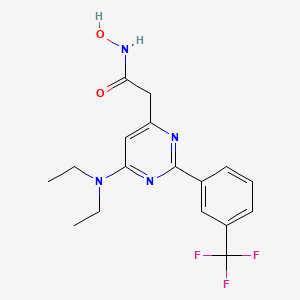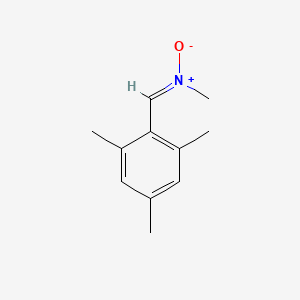
Methanamine, N-((2,4,6-trimethylphenyl)methylene)-, N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanamine, N-((2,4,6-trimethylphenyl)methylene)-, N-oxide is an organic compound with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.2429 g/mol . This compound is known for its unique structure, which includes a methanamine group bonded to a 2,4,6-trimethylphenyl group through a methylene bridge, with an additional N-oxide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-((2,4,6-trimethylphenyl)methylene)-, N-oxide typically involves the reaction of methanamine with 2,4,6-trimethylbenzaldehyde under specific conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the N-oxide functional group. Common oxidizing agents used in this synthesis include hydrogen peroxide or peracids .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Methanamine, N-((2,4,6-trimethylphenyl)methylene)-, N-oxide undergoes various types of chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under strong oxidizing conditions.
Reduction: The N-oxide group can be reduced back to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, cyanides.
Major Products Formed
Oxidation: Further oxidized N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methanamine, N-((2,4,6-trimethylphenyl)methylene)-, N-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of Methanamine, N-((2,4,6-trimethylphenyl)methylene)-, N-oxide involves its interaction with specific molecular targets. The N-oxide group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound’s methylene group can also undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanamine, N-((2,4,6-trimethylphenyl)methylene)-: Lacks the N-oxide group.
N-methyl-1-(2,4,6-trimethylphenyl)methanimine: Similar structure but without the N-oxide group.
Uniqueness
Methanamine, N-((2,4,6-trimethylphenyl)methylene)-, N-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in redox reactions and interact with biological targets in ways that similar compounds without the N-oxide group cannot .
Propriétés
Numéro CAS |
41106-03-0 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
N-methyl-1-(2,4,6-trimethylphenyl)methanimine oxide |
InChI |
InChI=1S/C11H15NO/c1-8-5-9(2)11(7-12(4)13)10(3)6-8/h5-7H,1-4H3/b12-7+ |
Clé InChI |
QUPJCNAAUMBYDK-KPKJPENVSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)/C=[N+](\C)/[O-])C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C=[N+](C)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


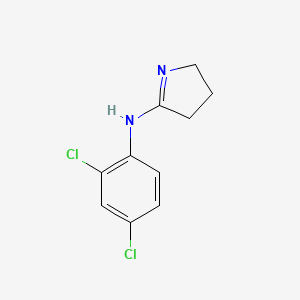
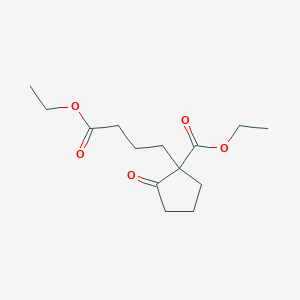




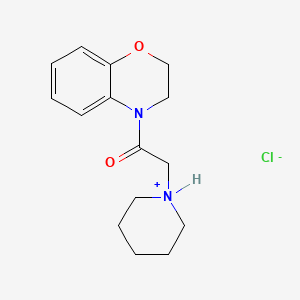
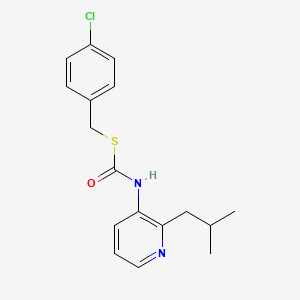
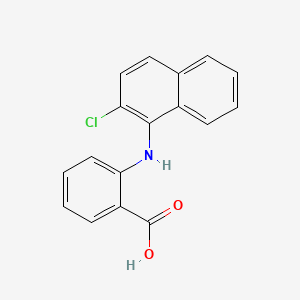

![Benzamide, N-[(ethylamino)thioxomethyl]-](/img/structure/B14658463.png)
